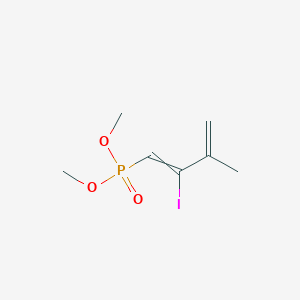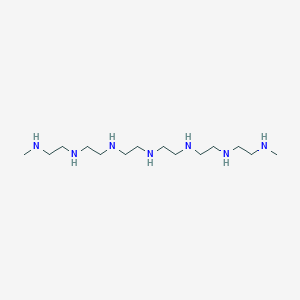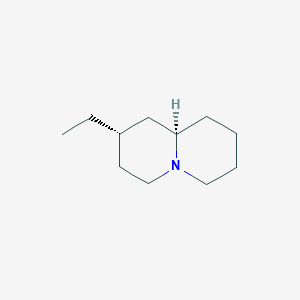![molecular formula C17H22N2O B14265598 2-tert-Butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol CAS No. 189139-14-8](/img/structure/B14265598.png)
2-tert-Butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-Butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol is an organic compound that features a phenol group substituted with a tert-butyl group and a pyridin-2-ylmethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol typically involves the reaction of 2-tert-butyl-6-formylphenol with pyridin-2-ylmethylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-tert-Butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted phenols depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-tert-Butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-tert-Butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-tert-Butyl-6-methyl-phenol: Similar structure but lacks the pyridin-2-ylmethylamino group.
4,4’,4’‘-Tri-tert-Butyl-2,2’6’,2’'-terpyridine: Contains multiple tert-butyl groups and pyridine rings.
Uniqueness
2-tert-Butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol is unique due to the presence of both a tert-butyl group and a pyridin-2-ylmethylamino group on the phenol ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
189139-14-8 |
|---|---|
Fórmula molecular |
C17H22N2O |
Peso molecular |
270.37 g/mol |
Nombre IUPAC |
2-tert-butyl-6-[(pyridin-2-ylmethylamino)methyl]phenol |
InChI |
InChI=1S/C17H22N2O/c1-17(2,3)15-9-6-7-13(16(15)20)11-18-12-14-8-4-5-10-19-14/h4-10,18,20H,11-12H2,1-3H3 |
Clave InChI |
FFGPHIQNMFDPPT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=CC(=C1O)CNCC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


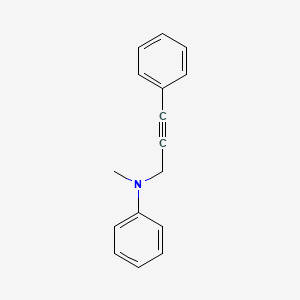

![Lithium, [[tris(1-methylethyl)silyl]ethynyl]-](/img/structure/B14265527.png)
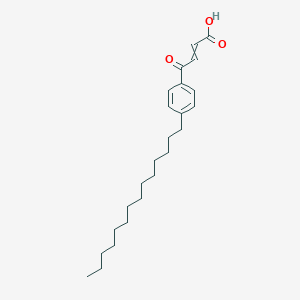
![3,5-Bis{[4-(diethylamino)phenyl]methylidene}heptane-2,4,6-trione](/img/structure/B14265531.png)
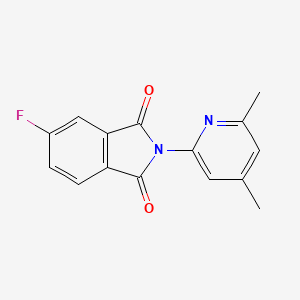

![1-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-4-{(E)-[(piperidin-1-yl)methylidene]amino}pyrimidin-2(1H)-one](/img/structure/B14265546.png)
![4-{[4-(Dimethylamino)phenyl]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14265562.png)

